m-PEG7-Tos

Descripción general

Descripción

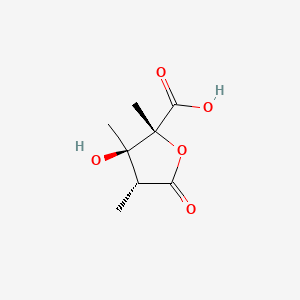

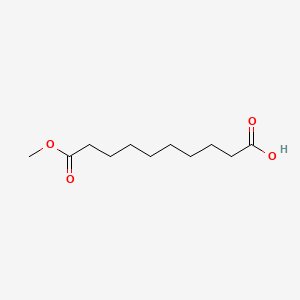

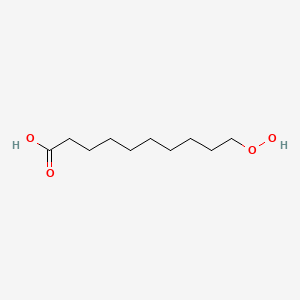

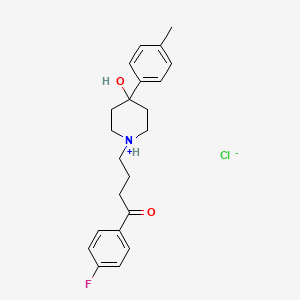

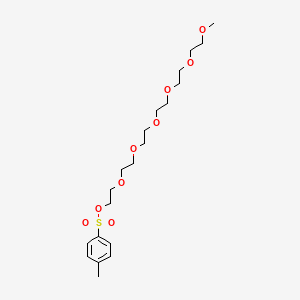

M-PEG7-Tos is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

M-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker and can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

The molecular formula of m-PEG7-Tos is C20H34O9S . Its molecular weight is 494.59600 . The InChI Key is ZTSLDMCZJSLHRN-UHFFFAOYSA-N .Chemical Reactions Analysis

The tosyl group in m-PEG7-Tos is a very good leaving group for nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Enhancing Drug and Gene Delivery Efficiency

m-PEG7-Tos, as a derivative of polyethylene glycol (PEG), is utilized in the field of nanoparticle-based drug and gene delivery. Coating nanoparticles with PEG (PEGylation) improves their systemic circulation time, decreases immunogenicity, and enhances delivery efficiency to target cells and tissues. This coating technique helps in overcoming biological barriers to efficient drug and gene delivery, which is critical for various modes of administration including gastrointestinal and ocular. The effectiveness of PEG surface coating is determined by several factors such as PEG molecular weight, surface density, and nanoparticle core properties (Suk et al., 2016).

Bioconjugation and Improved Biopharmaceutical Properties

PEGylation is also applied to peptides and proteins to shield antigenic and immunogenic epitopes, prevent receptor-mediated uptake by the reticuloendothelial system, and avoid degradation by proteolytic enzymes. This process increases the polypeptide's apparent size, altering its biodistribution and reducing renal filtration. The incorporation of various functional groups into PEG is crucial for attaching it to peptides or proteins, enhancing their therapeutic potential (Roberts et al., 2002).

Modifying Biotechnological and Therapeutic Proteins

Chemical modification of proteins with PEG or its derivatives tailors molecular properties for specific applications, eliminating disadvantageous properties or adding new functions. PEGylated therapeutic protein complexes exhibit reduced immunoreactivity, prolonged clearance times, and improved biostability. Moreover, PEG modification can enhance enzyme solubility and activity in organic solvents, extending their application in organic synthesis and biotransformation processes (Inada et al., 1995).

Addressing PEG Immunogenicity in Drug Delivery

Despite the widespread use of PEG in bioconjugation and nanomedicine, the formation of anti-PEG antibodies in patients has been recognized, leading to potential drug efficacy reduction and adverse effects. The development of alternative polymers to PEG aims to overcome these limitations while maintaining or improving the benefits of PEGylation in enhancing drug efficacy and circulation time (Thai Thanh Hoang Thi et al., 2020).

Safety And Hazards

In case of skin contact with m-PEG7-Tos, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving m-PEG7-Tos, use dry powder or carbon dioxide extinguishers .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJXDNZSJIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG7-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.